molecular formula C22H24N6O4S B8788708 8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

8-ETHYL-2-{4-[(4-METHOXYPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

Cat. No. B8788708
M. Wt: 468.5 g/mol
InChI Key: KKYNZQLSWIDACW-UHFFFAOYSA-N
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Patent
US08497371B2

Procedure details

Pipemidic acid (30 mg, 0.0989 mmol) and 4-methoxyphenyl isothiocyanate (13.7 μL, 0.0989 mmol) were used. Purification on silica yielded compound 24 in Table 1, below (37 mg, 80%). 1H NMR (300 MHz, CDCl3) δ 9.33 (s, 1H), 8.67 (s, 1H), 7.30 (s, 1H), 7.15 (d, J=8.76 Hz, 2H), 6.90 (d, J=8.82 Hz, 2H), 4.34 (q, J=7.10 Hz, 2H), 4.25-3.92 (m, 8H), 3.81 (s, 3H), 1.49 (t, J=7.12 Hz, 3H) ppm.

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]1[C:9]2[N:10]=[C:11]([N:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)[N:12]=[CH:13][C:8]=2[C:6](=[O:7])[C:5]([C:20]([OH:22])=[O:21])=[CH:4]1.[CH3:23][O:24][C:25]1[CH:30]=[CH:29][C:28]([N:31]=[C:32]=[S:33])=[CH:27][CH:26]=1>>[CH3:23][O:24][C:25]1[CH:30]=[CH:29][C:28]([NH:31][C:32]([N:17]2[CH2:18][CH2:19][N:14]([C:11]3[N:12]=[CH:13][C:8]4[C:6](=[O:7])[C:5]([C:20]([OH:22])=[O:21])=[CH:4][N:3]([CH2:2][CH3:1])[C:9]=4[N:10]=3)[CH2:15][CH2:16]2)=[S:33])=[CH:27][CH:26]=1

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
CCN1C=C(C(=O)C2=C1N=C(N=C2)N3CCNCC3)C(=O)O
Step Two
Name
Quantity
13.7 μL
Type
reactant
Smiles
COC1=CC=C(C=C1)N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification on silica yielded compound 24 in Table 1

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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